5-Amino-2-methyloxazole-4-carbohydrazide
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Overview
Description
5-Amino-2-methyloxazole-4-carbohydrazide is a heterocyclic compound with the molecular formula C5H8N4O2. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-methyloxazole-4-carbohydrazide typically involves the reaction of 2-methyloxazole-4-carbohydrazide with an amine source under controlled conditions. One common method involves the use of hydrazine hydrate as a reagent, which reacts with 2-methyloxazole-4-carboxylic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-methyloxazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield amino-substituted oxazoles .
Scientific Research Applications
5-Amino-2-methyloxazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Amino-2-methyloxazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the modulation of biochemical pathways involved in inflammation and cancer progression. The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its energetic properties and applications in the synthesis of nitrogen-rich compounds.
5-Amino-pyrazoles: Widely used in organic and medicinal synthesis due to their versatility and biological activity.
Uniqueness
5-Amino-2-methyloxazole-4-carbohydrazide stands out due to its unique oxazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .
Properties
CAS No. |
99419-09-7 |
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Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-amino-2-methyl-1,3-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C5H8N4O2/c1-2-8-3(4(6)11-2)5(10)9-7/h6-7H2,1H3,(H,9,10) |
InChI Key |
CUQVAKVWCUYGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)N)C(=O)NN |
Origin of Product |
United States |
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